Cas no 848581-02-2 ({[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate)

{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate is a specialized organic compound featuring a morpholine sulfonyl group and a formylbenzoate moiety, making it a valuable intermediate in synthetic chemistry. Its structure allows for versatile reactivity, particularly in the formation of amide and ester linkages, which are useful in pharmaceutical and materials science applications. The presence of both electron-withdrawing and electron-donating functional groups enhances its utility in selective derivatization and cross-coupling reactions. This compound is particularly advantageous in the synthesis of complex heterocycles and bioactive molecules due to its stability and compatibility with diverse reaction conditions. Its well-defined molecular architecture ensures reproducibility in research and industrial processes.
{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate structure
848581-02-2 structure
Product name:{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate
CAS No:848581-02-2
MF:C20H20N2O7S
MW:432.447004318237
CID:6220141
PubChem ID:4853670

{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-26603272
    • Z18907883
    • {[3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate
    • 848581-02-2
    • {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate
    • Inchi: 1S/C20H20N2O7S/c23-13-15-4-1-2-7-18(15)20(25)29-14-19(24)21-16-5-3-6-17(12-16)30(26,27)22-8-10-28-11-9-22/h1-7,12-13H,8-11,14H2,(H,21,24)
    • InChI Key: NZIKNCBEDODICN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)NC(COC(C1C=CC=CC=1C=O)=O)=O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 432.09912215g/mol
  • Monoisotopic Mass: 432.09912215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128Ų
  • XLogP3: 0.9

{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603272-0.05g
{[3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate
848581-02-2 95.0%
0.05g
$212.0 2025-03-20

{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate Related Literature

Additional information on {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate

Introduction to {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate (CAS No. 848581-02-2)

{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 848581-02-2, represents a unique structural motif that combines a morpholine-4-sulfonyl moiety with a carbamoyl group, linked to a methyl 2-formylbenzoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of various biologically active molecules.

The morpholine-4-sulfonyl group is particularly noteworthy due to its role as a bioisostere for sulfonamide functionalities. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. By incorporating this moiety into the molecular framework, the compound may exhibit similar pharmacological effects while potentially offering novel mechanisms of action. This is particularly relevant in the context of drug discovery, where structural diversification is key to overcoming resistance and enhancing therapeutic efficacy.

The carbamoyl group serves as a versatile handle for further chemical modifications. It can participate in condensation reactions, amidation processes, or serve as a precursor for more complex functionalities. In particular, the carbamoyl moiety can be hydrolyzed or converted into other amide derivatives, enabling the synthesis of peptidomimetics or protease inhibitors. These types of compounds are of immense interest in medicinal chemistry due to their potential applications in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

The methyl 2-formylbenzoate component introduces an aldehyde functionality at the para position relative to the carbamoyl linkage. This formyl group is highly reactive and can undergo nucleophilic addition reactions, forming Schiff bases or imines. Such derivatives have been extensively studied for their coordination properties with metal ions, which are relevant in areas like catalysis and metal-based therapeutics. Additionally, the formyl group can be reduced to an alcohol or further oxidized to an acid, providing multiple pathways for functionalization.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex molecular architectures. For instance, researchers have leveraged its reactivity to develop novel heterocyclic systems by cyclization reactions or cross-coupling strategies. The combination of the morpholine-4-sulfonyl, carbamoyl, and formylbenzoate functionalities allows for precise control over molecular design, enabling the creation of ligands with tailored binding properties. Such ligands are crucial in drug development, particularly for targeting enzymes and receptors involved in disease pathways.

In the realm of computational chemistry, virtual screening techniques have been employed to explore the potential biological activity of derivatives derived from {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate. Molecular docking studies have revealed promising interactions with various protein targets, including kinases and transcription factors. These insights have guided experimental efforts toward optimizing potency and selectivity. The integration of experimental data with computational predictions has accelerated the discovery process, making this compound a valuable asset in high-throughput screening campaigns.

The synthesis of {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate also exemplifies green chemistry principles by employing efficient and sustainable methodologies. Recent reports describe catalytic approaches that minimize waste and maximize yield while maintaining high selectivity. Such innovations are essential for reducing the environmental impact of pharmaceutical manufacturing and aligning with global sustainability goals.

Furthermore, the compound's role in material science has not been overlooked. Its unique structural features make it a candidate for developing functional materials such as organic semiconductors or luminescent probes. The ability to modify its electronic properties through functional group interconversion opens up possibilities for applications in optoelectronics and sensors.

Future research directions may focus on exploring its potential as a building block for drug candidates targeting emerging pathogens or resistant strains. The adaptability of its molecular framework allows for rapid derivatization into molecules with enhanced pharmacokinetic profiles or improved bioavailability. As our understanding of disease mechanisms evolves, so too will the demand for innovative chemical entities like {[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-formylbenzoate.

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